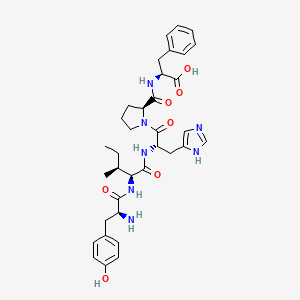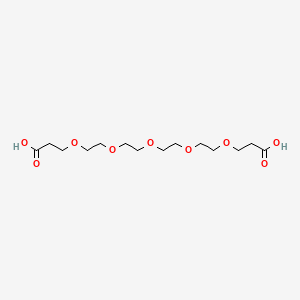
4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid
Descripción general
Descripción
4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid, also known as Bis-PEG5-acid, is a chemical compound with the molecular formula C14H26O9 . It has a molecular weight of 338.35 g/mol . The IUPAC name for this compound is 3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H26O9/c15-13(16)1-3-19-5-7-21-9-11-23-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18) . The compound has a complex structure with multiple ether and carboxylic acid groups, contributing to its unique properties.Physical And Chemical Properties Analysis
This compound has a molecular weight of 338.35 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 9 . The compound has a rotatable bond count of 18 . The exact mass and monoisotopic mass of the compound are 338.15768240 g/mol . The topological polar surface area is 121 Ų .Aplicaciones Científicas De Investigación
Application Details:
- Summary of the Application: PROTACs are a class of drugs that work by tagging disease-causing proteins for destruction by the cell’s natural ‘garbage disposal system’ known as the proteasome. CP5V is a specific PROTAC that has been synthesized using “4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid” as a linker .
- Methods of Application: The exact methods of synthesizing CP5V using “4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid” are not specified in the available resources. However, the general process of PROTAC synthesis involves linking a ligand that binds to the target protein with a ligand that binds to an E3 ubiquitin ligase, via a linker molecule. In this case, “4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid” is used as the linker .
- Results or Outcomes: The specific outcomes or results of using CP5V are not provided in the available resources. However, in general, PROTACs like CP5V are designed to degrade specific disease-causing proteins, which can lead to therapeutic benefits in various diseases .
Application Details:
- Summary of the Application: PROTACs are a class of drugs that work by tagging disease-causing proteins for destruction by the cell’s natural ‘garbage disposal system’ known as the proteasome. CP5V is a specific PROTAC that has been synthesized using “4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid” as a linker .
- Methods of Application: The exact methods of synthesizing CP5V using “4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid” are not specified in the available resources. However, the general process of PROTAC synthesis involves linking a ligand that binds to the target protein with a ligand that binds to an E3 ubiquitin ligase, via a linker molecule. In this case, “4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid” is used as the linker .
- Results or Outcomes: The specific outcomes or results of using CP5V are not provided in the available resources. However, in general, PROTACs like CP5V are designed to degrade specific disease-causing proteins, which can lead to therapeutic benefits in various diseases .
Propiedades
IUPAC Name |
3-[2-[2-[2-[2-(2-carboxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26O9/c15-13(16)1-3-19-5-7-21-9-11-23-12-10-22-8-6-20-4-2-14(17)18/h1-12H2,(H,15,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTJBJNTMHDBAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCC(=O)O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26O9 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10593236 | |
| Record name | 4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid | |
CAS RN |
439114-13-3 | |
| Record name | 4,7,10,13,16-Pentaoxanonadecanedioic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=439114-13-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10593236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,7,10,13,16-Pentaoxanonadecane-1,19-dioic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



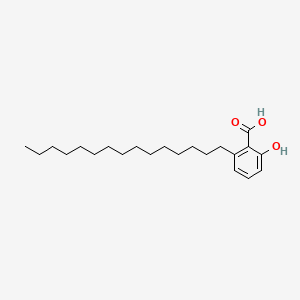
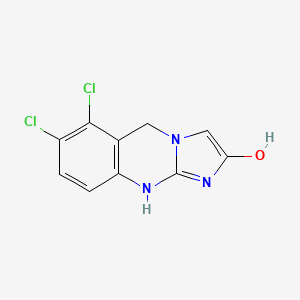
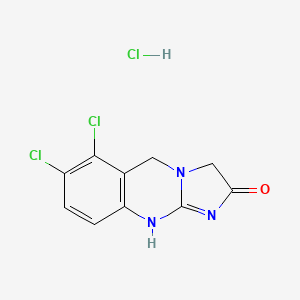
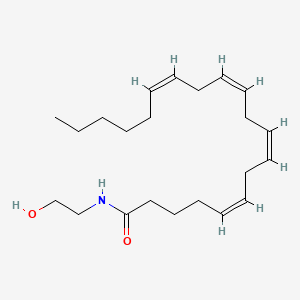
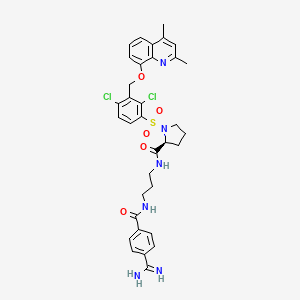
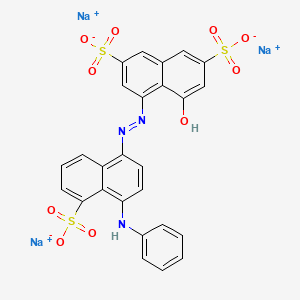
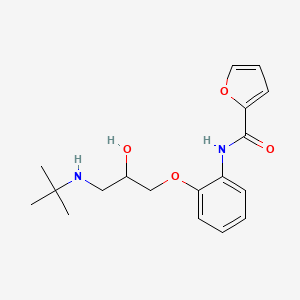
![[4-[4-[(Z)-C-(4-bromophenyl)-N-ethoxy-carbonimidoyl]-1-piperidyl]-4-methyl-1-piperidyl]-(2,4-dimethyl-1-oxido-pyridin-1-ium-3-yl)methanone](/img/structure/B1667390.png)
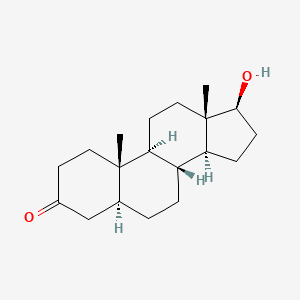
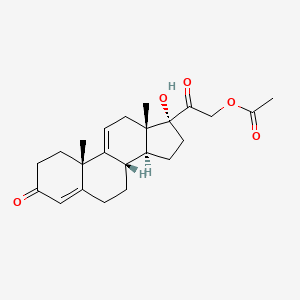
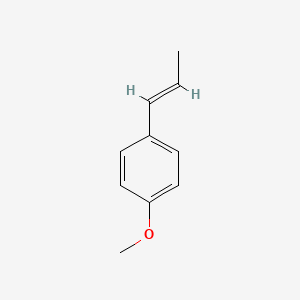
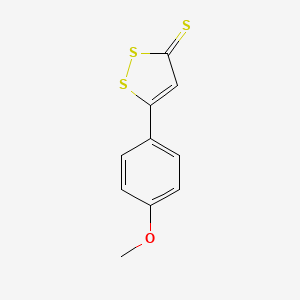
![(2S)-6-amino-N-[(2S)-1-[[(2R)-1-[[(2S,3R)-1-amino-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-sulfanylpropan-2-yl]amino]-1-oxopentan-2-yl]-2-[[(2R)-2-[[(2S)-2-[[(2R)-2-[[(2R)-2-amino-3-naphthalen-2-ylpropanoyl]amino]-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanamide](/img/structure/B1667399.png)
